

An In-depth Technical Guide to O-(Tert-butyldiphenylsilyl)hydroxylamine

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Compound of Interest

Compound Name: O-(Tert-butyldiphenylsilyl)hydroxylamine

Cat. No.: B178090

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **O-(Tert-butyldiphenylsilyl)hydroxylamine**, a versatile silicon-based reagent. The document details its chemical properties, applications in organic synthesis, and experimental protocols, with a focus on its role as a protecting group and a reagent in the formation of complex molecules.

Chemical Identity and Properties

O-(Tert-butyldiphenylsilyl)hydroxylamine is a silyl ether derivative of hydroxylamine. The presence of the bulky tert-butyldiphenylsilyl (TBDPS) group confers significant steric hindrance and stability, making it a valuable tool in multi-step organic synthesis.

IUPAC Name: O-[tert-butyl(diphenyl)silyl]hydroxylamine[1]

Synonyms: (tert-Butyldiphenylsilyloxy)amine, O-DPTBS hydroxylamine, t-butyldiphenylsiloxyamine[1][2]

CAS Number: 103587-51-5[1]

Quantitative data and physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₁ NOSi	[1]
Molecular Weight	271.43 g/mol	[1]
Appearance	White to Almost white powder/crystal	[2]
Melting Point	87.0 to 91.0 °C	[2]
InChI Key	PWTWOGMXABHJOA-UHFFFAOYSA-N	[1]
SMILES	CC(C)(C)--INVALID-LINK--(C2=CC=CC=C2)ON	[1]

Core Applications in Organic Synthesis

The TBDPS group is renowned for its exceptional stability, particularly under acidic conditions where other common silyl ethers like tert-butyldimethylsilyl (TBDMS) would be cleaved.[\[3\]](#)[\[4\]](#) This robustness makes **O-(tert-butyldiphenylsilyl)hydroxylamine** and related TBDPS-protected compounds highly suitable for complex synthetic routes that involve harsh reaction conditions.[\[4\]](#)

2.1 Protection of Alcohols

The TBDPS group is a highly effective protecting group for alcohols.[\[3\]](#) Its steric bulk allows for selective protection of primary hydroxyl groups over secondary or tertiary ones.[\[3\]](#)[\[5\]](#) The TBDPS ether is stable to a wide range of acidic conditions, including 80% acetic acid and 50% trifluoroacetic acid (TFA), which are often used to remove other protecting groups.[\[3\]](#)

2.2 Lactam Synthesis

O-(tert-Butyldiphenylsilyl)hydroxylamine has gained significant attention for its application in the synthesis of lactams, which are cyclic amide structures present in many biologically active compounds and pharmaceuticals. The reagent's unique structure, combining a silyl protecting group with a hydroxylamine moiety, facilitates specific cyclization and amide bond formation reactions.

Experimental Protocols

The following sections provide detailed methodologies for the introduction of the TBDPS protecting group, a common application for related TBDPS compounds.

3.1 General Protocol for Silylation of a Primary Hydroxyl Group

This protocol describes the preferential silylation of a primary hydroxyl group in the presence of secondary hydroxyls using tert-butyldiphenylsilyl chloride (TBDPSCl), a closely related reagent.

Materials:

- Substrate with a primary hydroxyl group (1.0 equiv.)
- tert-Butyldiphenylsilyl chloride (TBDPSCl) (1.1–1.5 equiv.)
- Imidazole (2.2–3.0 equiv.)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Methanol (MeOH)
- Toluene
- Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
- 1.0 M aqueous HCl
- Saturated aqueous NaHCO₃
- Brine
- Anhydrous Na₂SO₄ or MgSO₄

Procedure:[5]

- Under an inert atmosphere (e.g., Argon), dissolve the substrate (1.0 equiv.) in anhydrous DMF (2–10 mL/mmol).

- Add imidazole (2.2–3.0 equiv.) followed by TBDPSCI (1.1–1.5 equiv.) to the solution at room temperature.
- Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.
- Quench the reaction by adding anhydrous MeOH (2.2–3.0 equiv.).
- Remove the solvent by co-evaporation with toluene under reduced pressure.
- Dissolve the residue in EtOAc or CH₂Cl₂.
- Wash the organic layer sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- Purify the product by flash column chromatography on silica gel as required.

Visualizations

The following diagrams illustrate key concepts and workflows related to **O-(tert-butyldiphenylsilyl)hydroxylamine** and the TBDPS protecting group.

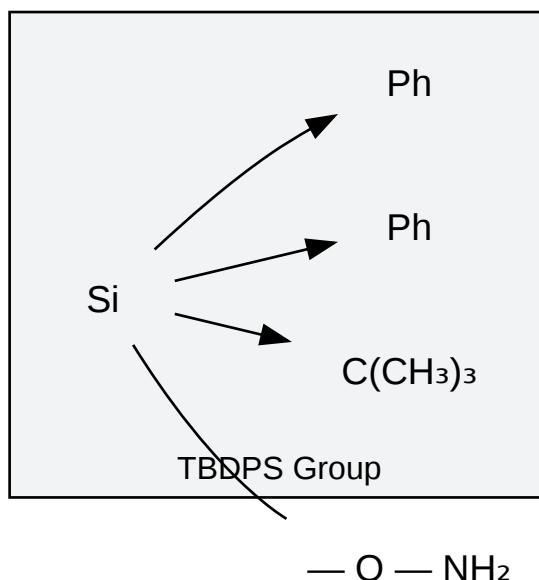


Figure 1. Chemical Structure of O-(Tert-butyldiphenylsilyl)hydroxylamine

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Caption: Chemical Structure of **O-(Tert-butyldiphenylsilyl)hydroxylamine**.

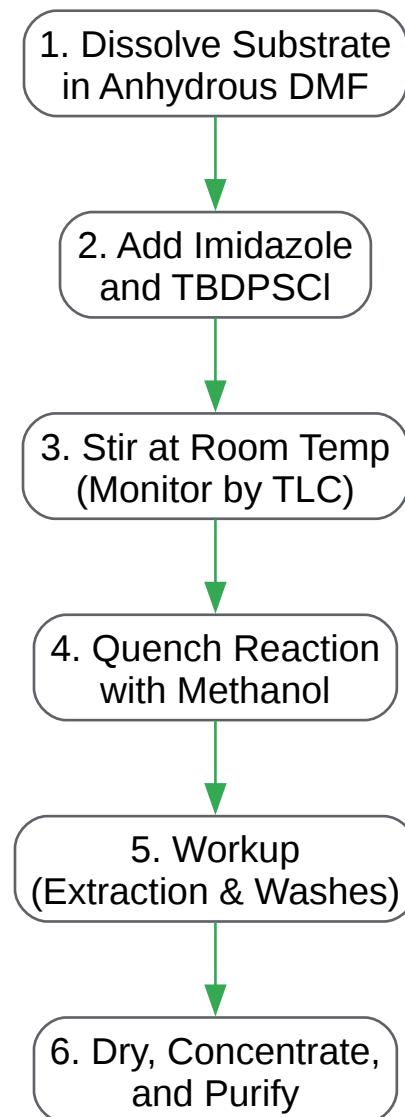
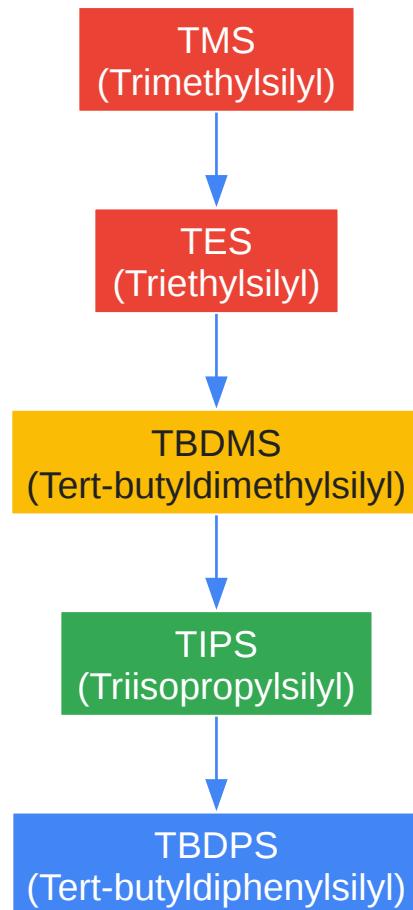


Figure 2. Experimental Workflow for Alcohol Protection

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Caption: General workflow for the protection of an alcohol with a TBDPS group.

Least Stable



Most Stable

Figure 3. Relative Stability of Silyl Protecting Groups to Acid

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